

Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Disperse Orange 25

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Compound of Interest

Compound Name: Disperse orange 25

Cat. No.: B078697

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Introduction

Disperse Orange 25 is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.^{[1][2]} Its detection and quantification are crucial for quality control in manufacturing, as well as for monitoring its presence in environmental samples and textile products due to potential health concerns associated with azo dyes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of **Disperse Orange 25**. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of **Disperse Orange 25**, suitable for quantitative determination.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of **Disperse Orange 25**.

Reagents and Materials

- **Disperse Orange 25** analytical standard (purity $\geq 95\%$)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic acid (LC-MS grade, ~99%)
- Phosphoric acid (analytical grade)
- 0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical column: ZORBAX Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) or equivalent.[3]
- Data acquisition and processing software.

Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in Methanol.
 - Note: For applications not requiring mass spectrometry, 0.1% phosphoric acid in water and acetonitrile can also be used as the mobile phase.[4]
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Disperse Orange 25** standard and dissolve it in 100 mL of methanol. This solution should be stored in a dark, refrigerated container.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of **Disperse Orange 25**.

Parameter	Value
Column	ZORBAX Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)[3]
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol[3]
Gradient	Initial: 50% B, hold for 1 min Linear gradient to 95% B over 10 min Hold at 95% B for 5 min Return to 50% B over 1 min Equilibrate for 3 min
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	457 nm[5]

Sample Preparation

- **Textile Samples:** Extract a known weight of the textile sample with a suitable solvent such as chlorobenzene or methanol, potentially using ultrasonication to enhance extraction efficiency. Evaporate the solvent and redissolve the residue in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.
- **Water Samples:** For environmental water samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.

Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- After each run, monitor the baseline to ensure it returns to the initial state before the next injection.
- Quantify the amount of **Disperse Orange 25** in the samples by comparing the peak area to the calibration curve.

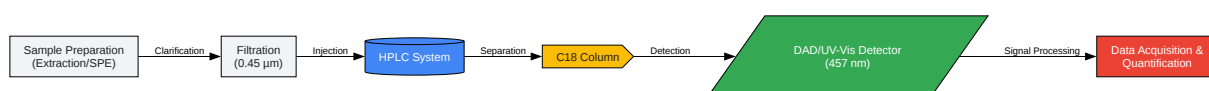
Data Presentation

The following table summarizes the quantitative data obtained from the analysis of **Disperse Orange 25** using the described HPLC method.

Parameter	Result
Retention Time (min)	Approximately 9.5 - 10.5
Linearity Range (ng/mL)	2.0 - 100.0[3]
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD) (ng/L)	~2.0[3]
Limit of Quantification (LOQ) (ng/L)	~8.0[3]

Mandatory Visualization

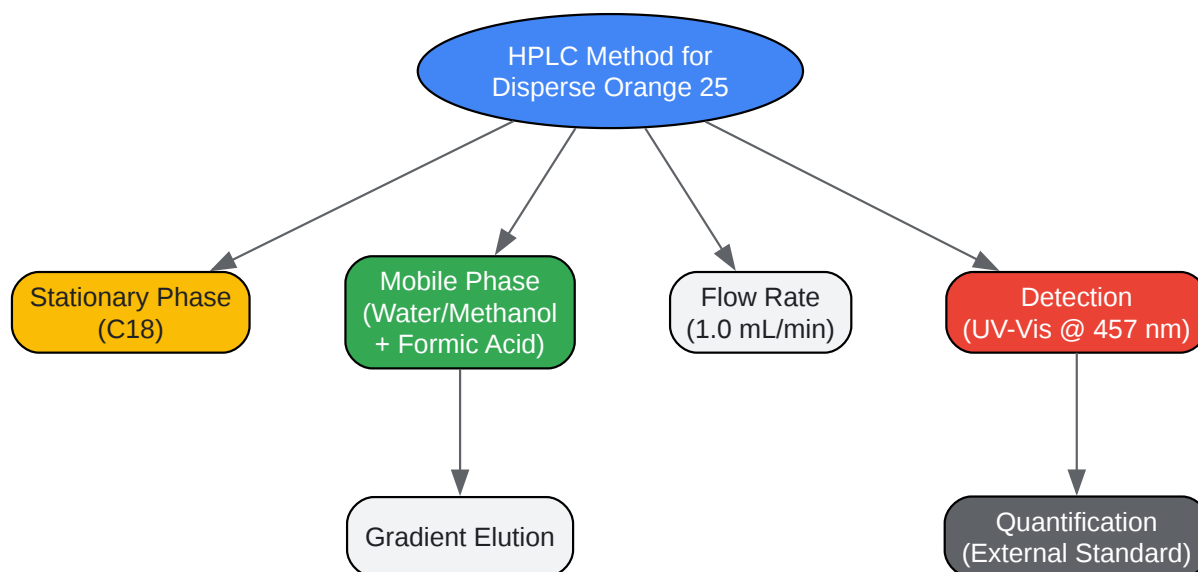
Experimental Workflow



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Caption: Experimental workflow for the HPLC analysis of **Disperse Orange 25**.

Logical Relationship of Method Parameters



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Caption: Key parameters influencing the HPLC separation and quantification of **Disperse Orange 25**.

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